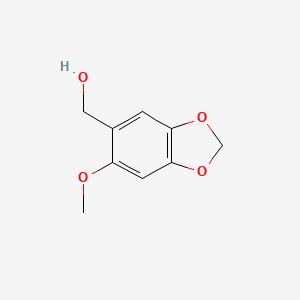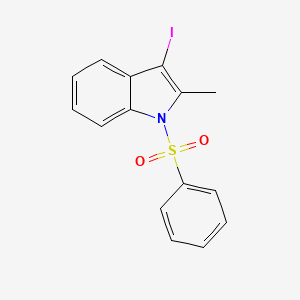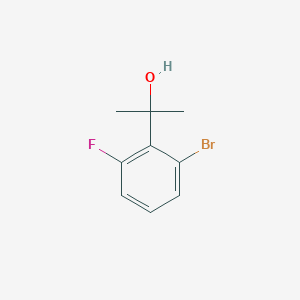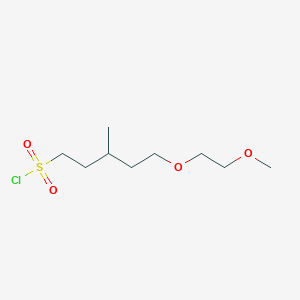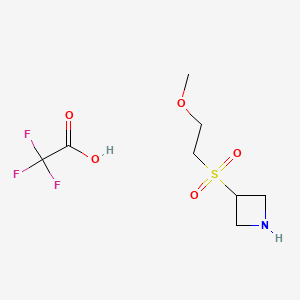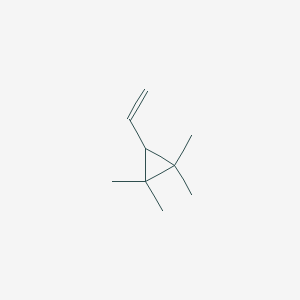
3-Ethenyl-1,1,2,2-tetramethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenyl-1,1,2,2-tetramethylcyclopropane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopropane, characterized by the presence of an ethenyl group and four methyl groups attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane typically involves the reaction of 1,1,2,2-tetramethylcyclopropane with an appropriate ethenylating agent under controlled conditions. One common method is the use of a Grignard reagent, such as vinylmagnesium bromide, which reacts with the cyclopropane derivative to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with minimal by-products.
化学反应分析
Types of Reactions: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of 3-ethyl-1,1,2,2-tetramethylcyclopropane.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Ethenyl-1,1,2,2-tetramethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Ethenyl-1,1,2,2-tetramethylcyclopropane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also plays a role in its chemical behavior, making it a reactive intermediate in many reactions.
相似化合物的比较
1,1,2,2-Tetramethylcyclopropane: Lacks the ethenyl group, making it less reactive in certain types of reactions.
3-Ethynyl-1,1,2,2-tetramethylcyclopropane: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Uniqueness: 3-Ethenyl-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the ethenyl group, which imparts specific reactivity and potential applications not seen in its analogs. The combination of the cyclopropane ring and the ethenyl group makes it a versatile compound in synthetic chemistry and various research fields.
属性
分子式 |
C9H16 |
|---|---|
分子量 |
124.22 g/mol |
IUPAC 名称 |
3-ethenyl-1,1,2,2-tetramethylcyclopropane |
InChI |
InChI=1S/C9H16/c1-6-7-8(2,3)9(7,4)5/h6-7H,1H2,2-5H3 |
InChI 键 |
SRGGYROCXDXRDS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



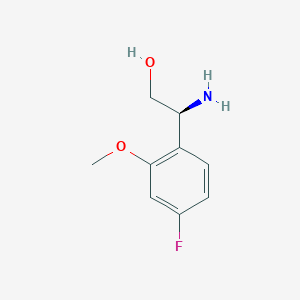

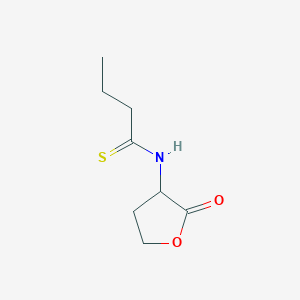
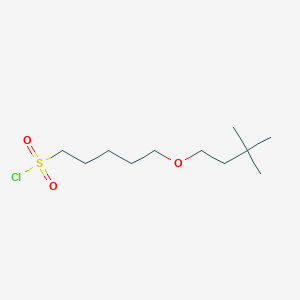
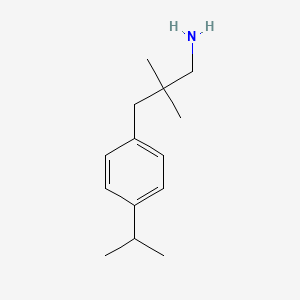
![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
